molecular formula C13H7NS B13816480 Acenaphtho[5,4-d][1,3]thiazole CAS No. 200-98-6

Acenaphtho[5,4-d][1,3]thiazole

Cat. No.: B13816480
CAS No.: 200-98-6
M. Wt: 209.27 g/mol
InChI Key: ZPVCNJDLKJYVMC-UHFFFAOYSA-N
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Description

Acenaphtho[5,4-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining acenaphthene and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acenaphtho[5,4-d][1,3]thiazole typically involves multicomponent reactions. One common method includes the 1,3-dipolar cycloaddition of acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct in an aqueous medium with sodium chloride . This method is efficient and yields the desired compound with good purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Acenaphtho[5,4-d][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole ring can be replaced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Acenaphtho[5,4-d][1,3]thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acenaphtho[5,4-d][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways. This compound can modulate enzyme activity or receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Acenaphtho[5,4-d][1,3]thiazole stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

200-98-6

Molecular Formula

C13H7NS

Molecular Weight

209.27 g/mol

IUPAC Name

5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,9,11(15),12-heptaene

InChI

InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-7H

InChI Key

ZPVCNJDLKJYVMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4=C(C3=C1)N=CS4)C=C2

Origin of Product

United States

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